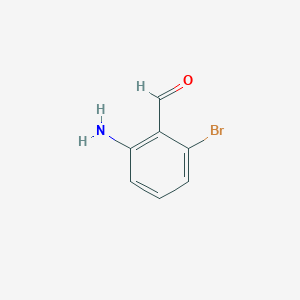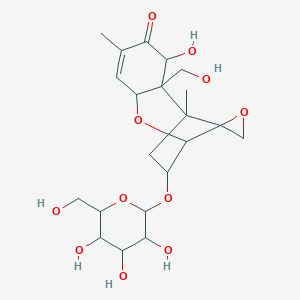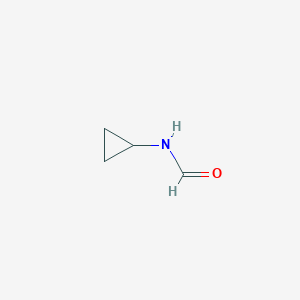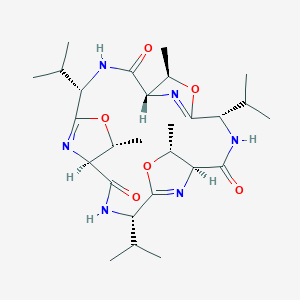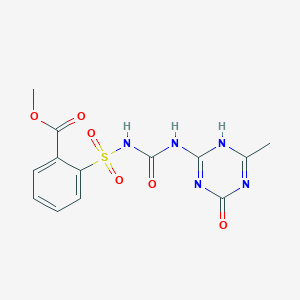
Desmethyl Metsulfuron-methyl
Overview
Description
Desmethyl Metsulfuron-methyl (DMM) is a sulfonylurea herbicide used in the control of broadleaf weeds, grasses, and sedges. It is a systemic, post-emergent herbicide, meaning it is absorbed by the plant and distributed throughout its tissues. DMM is a safe and effective tool for controlling weeds in a variety of crops and has been used in the United States since 1985.
Scientific Research Applications
1. Environmental Impact Studies
Desmethyl Metsulfuron-methyl's impact on aquatic ecosystems is significant, particularly on macrophyte-dominated water bodies. Studies have shown that exposure to Metsulfuron Methyl, a closely related compound, can decrease macrophyte primary production, alter pH levels, and increase periphytic algae biomass. These effects are particularly pronounced at concentrations that may occur near agricultural lands (Wendt-Rasch, Pirzadeh, & Woin, 2003).
2. Herbicide Residue Analysis
The detection and analysis of Metsulfuron-methyl residues in soil are crucial for understanding its environmental persistence. Research using HPLC and bioassay techniques has shown that Metsulfuron-methyl residues can persist in soil for significant periods, with bioassay being a more sensitive detection method. This research is essential for managing the environmental impacts of this herbicide (Paul, Sharma, Kulshrestha, & Singh, 2009).
3. Agricultural Applications
In agriculture, Metsulfuron-methyl's effects on crops like soybean and wheat have been studied. Its application influences physiological and productive traits of crops, including phytotoxicity, gas exchange, and yield components. Understanding these effects is vital for optimizing herbicide use in crop management (Silva et al., 2021).
4. Soil and Water Contamination Studies
Research on the dynamics of Metsulfuron-methyl in soil and its potential contamination of water bodies is critical. Studies have shown that both extractable and non-extractable residues of Metsulfuron-methyl can be present in soils at planting time, posing risks to subsequent crops and non-target organisms. Factors like soil pH and microbial biomass carbon significantly affect these residues (Wang, Wu, Yates, & Gan, 2008).
5. Ecotoxicology
The ecotoxicological impact of Metsulfuron-methyl on soil fauna is an area of growing concern. Studies have found that while Metsulfuron-methyl alone may not significantly harm soil fauna, the addition of adjuvants can increase its ecotoxicity. This highlights the need for comprehensive risk assessments of herbicide formulations, including adjuvants, on non-target organisms (De Santo et al., 2019).
Mechanism of Action
Target of Action
Desmethyl Metsulfuron-methyl, like its parent compound Metsulfuron-methyl, is classified as a sulfonylurea herbicide . The primary targets of these herbicides are broadleaf weeds and some annual grasses . They act systemically, with both foliar and soil activity .
Mode of Action
The mode of action of this compound involves the inhibition of cell division in the shoots and roots of the target plants . This disruption of normal cell division leads to the death of the plant, effectively controlling the spread of the targeted weeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the deesterification of sulfonylurea herbicides . The initial degradation products of Metsulfuron-methyl and its derivatives were identified as corresponding deesterified derivatives . This indicates that the primary pathway of these herbicides involves the deesterification process .
Pharmacokinetics
Metsulfuron-methyl is known to have long terminal half-lives, reflecting slow release from tissues such as lung and spleen . This suggests that this compound may have similar ADME properties, impacting its bioavailability.
Result of Action
The result of the action of this compound is the effective control of broadleaf weeds and some annual grasses . By inhibiting cell division in the shoots and roots, the herbicide causes the death of these plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. This allows it to be used infrequently but requires up to 22 months before planting certain crops . Environmental factors such as soil type, temperature, and moisture levels can influence the degradation and efficacy of the herbicide .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Desmethyl Metsulfuron-methyl, like its parent compound Metsulfuron-methyl, likely interacts with enzymes, proteins, and other biomolecules involved in the biosynthesis of branched-chain amino acids . The primary pathway of degradation of these sulfonylurea herbicides is deesterification .
Molecular Mechanism
Metsulfuron-methyl, the parent compound, acts by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis pathway of branched-chain amino acids .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Metsulfuron-methyl has been reported to degrade faster in non-sterile compared to sterile soil, indicating that microbial communities play a significant role in its dissipation .
Metabolic Pathways
This compound is a product of the metabolic degradation of Metsulfuron-methyl. The primary pathway of this degradation is deesterification .
Transport and Distribution
Metsulfuron-methyl is known to be a systemic compound with foliar and soil activity .
properties
IUPAC Name |
methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRRTPZSEWGCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028360 | |
| Record name | Methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
